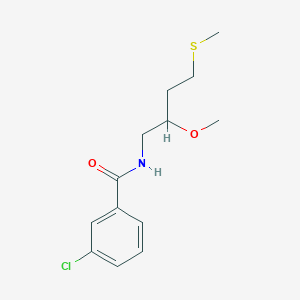![molecular formula C23H28ClN3O2S B2439485 N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride CAS No. 1215637-08-3](/img/structure/B2439485.png)
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a dimethylamino group, a methoxybenzo[d]thiazol group, and a tetrahydronaphthalene group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a dimethylaminoethylamine with a suitable precursor to the methoxybenzo[d]thiazol group .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The dimethylamino group would likely impart basicity, while the methoxybenzo[d]thiazol group could contribute to aromaticity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the dimethylamino group could participate in acid-base reactions, while the methoxybenzo[d]thiazol group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its precise molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
Research on compounds with structural features similar to the query compound often focuses on synthesizing novel derivatives with potential therapeutic benefits. For example, the synthesis of novel heterocyclic compounds derived from benzodifuranyl and khellinone has been explored for their anti-inflammatory and analgesic properties. These compounds have shown significant cyclooxygenase inhibition and exhibited promising analgesic and anti-inflammatory activities, highlighting the therapeutic potential of structurally complex carboxamides in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor Activity
The exploration of carboxamide derivatives as cytotoxic agents represents another significant area of application. Certain carboxamide derivatives have demonstrated potent cytotoxicity against cancer cell lines, such as murine leukemia and Lewis lung carcinoma, with some compounds achieving IC50 values <10 nM. This suggests that compounds with similar structural motifs may have potential applications in cancer therapy (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
Antimicrobial Activity
Another significant area of research is the development of compounds with antimicrobial properties. Thiazole and piperazine derivatives, for example, have been synthesized and evaluated for their in vitro antibacterial activity, showcasing the potential of structurally complex molecules in combating microbial infections (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S.ClH/c1-25(2)12-13-26(23-24-20-15-19(28-3)10-11-21(20)29-23)22(27)18-9-8-16-6-4-5-7-17(16)14-18;/h8-11,14-15H,4-7,12-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMZNRHLLMSCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC4=C(CCCC4)C=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((4-Tosylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-4-ol](/img/structure/B2439404.png)
![Methyl 2-[(2-chloropyridine-3-carbonyl)amino]propanoate](/img/structure/B2439405.png)

![1,3-dimethyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2439408.png)
![N-(4-chlorobenzyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2439410.png)

![6-(4-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2439413.png)
![Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate](/img/structure/B2439416.png)

![2-hydroxy-N-(3-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2439418.png)

![Methyl 2-[1-(thiophene-2-carbonyl)piperidin-4-yl]acetate](/img/structure/B2439422.png)
